![molecular formula C7H12N2S B1517414 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine CAS No. 1123169-53-8](/img/structure/B1517414.png)
1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine
Overview
Description
1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine (ETMA) is an organosulfur compound that has been studied extensively in recent years due to its potential applications in scientific research. It belongs to the family of thiazole-containing compounds and has a broad range of applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine have been synthesized and characterized, indicating the importance of such molecules in the field of organic chemistry. For instance, derivatives have been synthesized through various methods, and their structures were confirmed using spectroscopic techniques, such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, highlighting their potential as intermediates in organic synthesis or as key components in pharmaceuticals (Shimoga, Shin, & Kim, 2018).
Potential Therapeutic Applications
Research on derivatives of this compound has explored their potential therapeutic applications, particularly in the realm of central nervous system disorders. For example, certain derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, demonstrating distinct signaling pathways that could lead to differential therapeutic profiles for conditions like depression, with potential for reduced side effects (Sniecikowska et al., 2020).
Antimicrobial Activities
The antimicrobial properties of related compounds have been evaluated, showing that certain derivatives exhibit variable degrees of antibacterial and antifungal activities. This suggests their potential utility in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Visagaperumal et al., 2010).
Materials Science Applications
In the field of materials science, related compounds have been utilized in the synthesis and performance evaluation of new dyes, indicating their potential applications in dyeing processes and the development of novel materials with specific optical properties (Malik et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna or interacting with enzymes .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
(4-ethyl-2-methyl-1,3-thiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-6-7(4-8)10-5(2)9-6/h3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMNKOZSKVGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653254 | |
Record name | 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1123169-53-8 | |
Record name | 4-Ethyl-2-methyl-5-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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